2,6-Octadiene, 2,6-dimethyl-
Description
Contextualization within Monoterpenoid Chemistry
Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C₁₀H₁₆. However, derivatives such as alcohols, aldehydes, or ketones are also considered monoterpenoids. 2,6-Octadiene, 2,6-dimethyl- is classified as an acyclic monoterpenoid. nih.govnih.gov Its presence in plants is often as a minor constituent of their essential oils.
The biosynthesis of monoterpenoids in plants is a complex process, and compounds like 2,6-octadiene, 2,6-dimethyl- can be formed through various enzymatic reactions and thermal degradations of more complex precursors. tandfonline.comresearchgate.net For example, the thermal decomposition of linalool (B1675412), a common monoterpenoid alcohol, can also yield a spectrum of products that may include isomers of dimethyl-octadiene. tandfonline.com The study of such compounds contributes to the understanding of flavor and fragrance chemistry, as well as plant-insect interactions and other ecological roles.
Structural Isomerism and Stereochemical Considerations in Octadienes
The structure of 2,6-octadiene, 2,6-dimethyl- allows for several forms of isomerism, which significantly influence its chemical and physical properties.
Cis/Trans (Geometric) Isomerism: The presence of a double bond at the 6-position allows for cis/trans (or Z/E) isomerism. The two geometric isomers are (6Z)-2,6-dimethyl-2,6-octadiene (cis) and (6E)-2,6-dimethyl-2,6-octadiene (trans). tandfonline.com These isomers have been shown to have different retention times in gas chromatography, with the (6Z) isomer typically eluting before the (6E) isomer. tandfonline.com The IUPAC name for the trans isomer is (6E)-2,6-dimethylocta-2,6-diene. nih.gov
Positional Isomerism: Within the broader family of dimethyl-octadienes, numerous positional isomers exist. These isomers share the same molecular formula (C₁₀H₁₈) but differ in the placement of the methyl groups and the double bonds along the eight-carbon chain. The position of these functional groups is a critical factor that affects the molecule's physicochemical properties. dergipark.org.tr
Table 2: Examples of Positional Isomers of Dimethyl-octadiene
| Compound Name | CAS Number | Key Structural Difference |
| 2,6-dimethyl-2,6-octadiene | 2792-39-4 chemsynthesis.com | Double bonds at C2 and C6. |
| 3,7-dimethyl-1,6-octadiene | 2436-90-0 | Double bonds at C1 and C6. |
| 2,7-dimethyl-1,6-octadiene | 40195-09-3 | Double bonds at C1 and C6, methyl at C2 and C7. |
| 3,7-dimethyl-2,6-octadienal | 5392-40-5 | An aldehyde derivative with a similar carbon skeleton. |
The study of these isomers is crucial as they can exhibit different biological activities and sensory properties. For instance, the synthesis and investigation of positional isomers of other bioactive molecules have revealed that the location of functional groups can be a determining factor in their biological uptake and efficacy. nih.gov
Structure
3D Structure
Properties
CAS No. |
2792-39-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,6-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3 |
InChI Key |
MZPDTOMKQCMETI-UHFFFAOYSA-N |
SMILES |
CC=C(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethyl Octadienes
Chemical Synthesis Approaches
The construction of the 2,6-dimethyloctadiene scaffold can be achieved through a variety of synthetic strategies, ranging from catalytic transformations of diene precursors to the dimerization of isoprene (B109036) units.
Catalytic Hydroxylation of Diene Precursors
Catalytic dihydroxylation offers a method to introduce hydroxyl groups across double bonds, which can then be further manipulated. The asymmetric 1,4-dihydroxylation of conjugated dienes can be initiated by the platinum-catalyzed enantioselective addition of bis(pinacolato)diboron, which, after oxidation, yields a 2-buten-1,4-diol. uniprot.orgwikipedia.org This method is applicable to both cyclic and acyclic dienes that can adopt an s-cis conformation. uniprot.org For non-conjugated dienes like those that could serve as precursors to 2,6-dimethyloctadienes, selective dihydroxylation of one double bond can be achieved using reagents like osmium tetroxide, often in catalytic amounts with a co-oxidant. hmdb.caresearchgate.net
Ozonolysis, typically a cleavage reaction, can be ingeniously employed in synthetic sequences. For instance, the ozonolysis of cyclic terpenes like limonene (B3431351), followed by a reductive workup, breaks the cyclic structure to yield acyclic carbonyl compounds. pearson.comrsc.orgnih.govdoubtnut.com These intermediates can then be subjected to reactions like the Wittig reaction to elongate the carbon chain and form the desired diene structure. masterorganicchemistry.comwikipedia.org
The Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde or ketone, generally leads to cyclic ethers like tetrahydropyrans. researchgate.net However, under anhydrous conditions, the intermediate carbocation can lose a proton to yield an allylic alcohol, an acyclic product. imperial.ac.uk The outcome is highly dependent on reaction conditions, with the formation of acyclic products being a known variation of this reaction. imperial.ac.uk
Pyrolysis of Polyacetoxylated Precursors
The pyrolysis of acetate (B1210297) esters is a classical method for the introduction of unsaturation through an elimination reaction. In the context of terpene chemistry, the pyrolysis of acetates of terpene alcohols such as geranyl acetate, neryl acetate, and linalyl acetate can yield various dienes. pearson.comnih.gov Linalyl acetate, upon heating, can isomerize to geranyl and neryl acetates through a 1,3-rearrangement. pearson.com Subsequent elimination of acetic acid at higher temperatures leads to the formation of acyclic dienes. The activation enthalpies for these pyrolytic eliminations are around 40 kcal/mol, suggesting they are significant at elevated temperatures. nih.gov
| Precursor | Product(s) of Pyrolysis |
| Geranyl Acetate | Acyclic dienes |
| Neryl Acetate | Acyclic dienes |
| Linalyl Acetate | Isomerization to geranyl/neryl acetate, then acyclic dienes |
Condensation Reactions Utilizing Aldehyde or Ketone Substrates
Condensation reactions are fundamental in carbon-carbon bond formation. The aldol (B89426) condensation, for instance, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl. researchgate.netwikipedia.org This methodology is a cornerstone in the synthesis of many natural products, including terpenes. nih.gov
The Wittig reaction provides a powerful tool for converting aldehydes and ketones into alkenes with a high degree of control over the double bond's position. wikipedia.orgmasterorganicchemistry.comgoogle.com A synthetic strategy towards 2,6-dimethyloctadiene could involve the reaction of a suitable phosphonium (B103445) ylide with a ketone like 6-methyl-5-hepten-2-one (B42903).
Grignard reactions also offer a viable route. The reaction of a Grignard reagent, such as methylmagnesium iodide, with 6-methyl-5-hepten-2-one would yield a tertiary alcohol, which could then be dehydrated to form the target diene. nih.gov
Selective Oxidation Strategies
The selective oxidation of readily available terpene alcohols like geraniol (B1671447) and nerol (B1678202) can be a direct route to functionalized derivatives, which can then be converted to 2,6-dimethyloctadienes. Oxidation of the primary alcohol group of geraniol or nerol can yield the corresponding aldehydes, geranial and neral, respectively. Further transformations can then be performed on these aldehydes.
Dimerization and Oligomerization Techniques
The dimerization of isoprene is a direct and atom-economical approach to the C10 skeleton of monoterpenes. Depending on the catalyst and reaction conditions, different isomers can be formed. Palladium-catalyzed dimerization of isoprene has been shown to be a practical method for synthesizing monoterpenes. pearson.com For example, using a Pd(OAc)₂/PPh₃ catalyst system can lead to the formation of tail-to-tail dimers. wikipedia.org Other transition metal catalysts, such as those based on nickel, can also be employed. wikipedia.org
Natural Formation Pathways and Biosynthetic Intermediates
Monoterpenes in nature are synthesized from two five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are generated through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov
The head-to-tail condensation of IPP and DMAPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the universal precursor for regular monoterpenes. wikipedia.orgproteopedia.org However, some monoterpenes, known as irregular monoterpenes, are formed through non-head-to-tail condensations of the isoprene units. nih.govproteopedia.orgnih.gov The biosynthesis of these compounds can involve precursors like chrysanthemyl diphosphate (B83284), which is formed from the condensation of two DMAPP molecules. nih.gov It is plausible that 2,6-dimethyl-2,6-octadiene is formed through such irregular biosynthetic pathways, although specific enzymes responsible for its direct synthesis have not been extensively characterized.
| Precursor Molecule | Condensation Type | Resulting Intermediate | Final Product Class |
| IPP + DMAPP | Head-to-tail | Geranyl Pyrophosphate (GPP) | Regular Monoterpenes |
| DMAPP + DMAPP | Head-to-middle | Chrysanthemyl Diphosphate | Irregular Monoterpenes |
Thermal Decomposition Mechanisms from Glycosidic Precursors (e.g., linalyl glucoside)
The thermal decomposition of glycosidic precursors, such as linalyl glucoside, presents a significant pathway for the formation of 2,6-dimethyl-2,6-octadienes. Mild pyrolysis of (±)-linalyl β-D-glucopyranoside under vacuum has been shown to yield these compounds. ias.ac.infrontiersin.orgnih.gov This process suggests that the glycosides of volatile terpenes can function as aroma precursors, releasing the volatile aglycon upon heating. ias.ac.in
The proposed mechanism for the formation of 2,6-dimethyl-2,6-octadienes from linalyl glucoside involves a proton transfer from the anomeric position of the glucose moiety to the C-6 position of the aglycon (linalool). ias.ac.infrontiersin.orgnih.gov This transfer facilitates the dehydration of the linalool (B1675412) portion, leading to the formation of the diene system. A stable isotope labeling experiment has provided direct evidence supporting this reaction mechanism. ias.ac.infrontiersin.orgnih.gov
During the thermal decomposition of (±)-linalyl β-D-glucoside, other products are also formed alongside the 2,6-dimethyl-2,6-octadienes. These include linalool, which is liberated from the glucoside, as well as subsequent dehydration and cyclization products of linalool, such as cis-ocimene and limonene. ias.ac.in The reaction yields both the (6Z) and (6E) isomers of 2,6-dimethyl-2,6-octadiene. ias.ac.in
| Precursor | Reaction Condition | Key Products | Proposed Mechanism |
|---|---|---|---|
| (±)-Linalyl β-D-glucopyranoside | Mild pyrolysis under vacuum | (6Z)-2,6-dimethyl-2,6-octadiene, (6E)-2,6-dimethyl-2,6-octadiene, Linalool, Limonene, cis-Ocimene | Proton transfer from the anomeric position to C-6 of the aglycon |
Enzymatic and Non-Enzymatic Biotransformations in Natural Systems (e.g., oxidative degradation of monoterpenes)
The biotransformation of monoterpenes by microorganisms and their enzymatic systems is a widely studied field, offering pathways to a diverse array of chemical structures. nih.govresearchgate.netsemanticscholar.org These transformations are crucial in the natural degradation of these compounds and are harnessed for the production of valuable chemicals. nih.gov The primary focus of these biotransformations is often on introducing functional groups, particularly oxygen, into the monoterpene skeleton. ias.ac.in
While the enzymatic and non-enzymatic degradation of monoterpenes, such as linalool, is well-documented, the direct formation of 2,6-dimethyl-2,6-octadiene through these pathways is not prominently reported in the scientific literature. Instead, the microbial metabolism of acyclic monoterpenes like linalool typically proceeds through oxidative pathways, leading to the formation of oxygenated derivatives. Common biotransformation reactions include allylic oxygenation, oxygenation of double bonds, and the addition of water across double bonds. ias.ac.in
For instance, the cytochrome P450-mediated oxidative metabolism of linalool has been shown to produce 8-hydroxylinalool and cyclic ethers like furanoid and pyranoid linalool oxides. These products arise from allylic hydroxylation and epoxidation, followed by intramolecular rearrangement. Similarly, fungal biotransformations of linalool have been observed to yield products such as (E)-2,6-dimethyl-2,7-octadiene-1,6-diol.
Non-enzymatic oxidative degradation of monoterpenes, such as autoxidation upon exposure to air, also tends to produce oxygenated compounds. The autoxidation of linalool, for example, leads to the formation of hydroperoxides.
| Monoterpene Precursor | Transformation Type | Typical Products | Relevance to 2,6-Dimethyl-octadiene Formation |
|---|---|---|---|
| Linalool | Enzymatic (e.g., Cytochrome P450) | 8-Hydroxylinalool, Furanoid linalool oxide, Pyranoid linalool oxide | Not a reported product; pathway favors oxygenation. |
| Linalool | Enzymatic (Fungal) | (E)-2,6-dimethyl-2,7-octadiene-1,6-diol | Not a reported product; pathway favors diol formation. |
| Linalool | Non-Enzymatic (Autoxidation) | Hydroperoxides | Not a reported product; pathway favors peroxidation. |
Mechanistic Organic Reactions and Chemical Transformation Pathways
Electrophilic Addition Reactions
Electrophilic addition is a fundamental reaction for alkenes, where the electron-rich double bond attacks an electrophile. libretexts.org For a conjugated diene like 2,6-dimethyl-2,6-octadiene, these reactions can proceed via 1,2-addition or 1,4-addition pathways, often involving the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org
Acid-Catalyzed Rearrangements and Skeletal Isomerizations
In the presence of acid (H+), the double bonds of 2,6-dimethyl-2,6-octadiene can be protonated. This electrophilic attack leads to the formation of a carbocation intermediate. lasalle.edu The stability of the carbocation is a key factor in determining the reaction pathway. Protonation of one of the double bonds in 2,6-dimethyl-2,6-octadiene would preferentially form the more stable tertiary carbocation.
This carbocation can then undergo rearrangement, or skeletal isomerization, to form a more stable structure, often leading to cyclization. For instance, the acid-catalyzed cyclization of similar acyclic monoterpenes is a well-known phenomenon. The treatment of a related compound, 2,7-dimethyl-2,6-octadiene, with acid results in the formation of a cyclic major product. infinitylearn.com This process involves the protonation of a double bond to form a carbocation, which is then attacked by the other double bond in an intramolecular fashion, leading to a cyclic structure. This type of reaction highlights the potential for 2,6-dimethyl-2,6-octadiene to undergo complex skeletal rearrangements under acidic conditions.
Oxidation Reactions
The double bonds in 2,6-dimethyl-2,6-octadiene are susceptible to attack by various oxidizing agents, leading to a range of oxygenated products.
Selective Epoxidation of Double Bonds
The selective epoxidation of one of the double bonds in a diene yields an allylic epoxide, a versatile synthetic intermediate. nih.gov Various reagents can be employed for the epoxidation of alkenes, including peroxy acids and catalytic systems using hydrogen peroxide or other oxidants. organic-chemistry.org For dienes, achieving monoepoxidation can be challenging, but specific catalysts, such as those based on methyltrioxorhenium (MTO), have proven effective for the regioselective monoepoxidation of conjugated dienes. nih.gov The site of epoxidation is influenced by factors like olefin substitution and geometry. nih.gov In the case of 2,6-dimethyl-2,6-octadiene, selective epoxidation would likely target one of the trisubstituted double bonds, potentially leading to the formation of 2,3-epoxy-2,6-dimethyl-6-octene or 6,7-epoxy-2,6-dimethyl-2-octene.
Formation of Oxygenated Products
Oxidative cleavage of the double bonds in 2,6-dimethyl-2,6-octadiene can yield a variety of carbonyl compounds, including ketones, aldehydes, and carboxylic acids. libretexts.org
Ketones and Aldehydes: Ozonolysis is a common method for cleaving carbon-carbon double bonds. youtube.comyoutube.com Treatment of 2,6-dimethyl-2,6-octadiene with ozone (O₃), followed by a reductive workup using reagents like zinc (Zn) or dimethyl sulfide (B99878) (DMS), would cleave both double bonds. evitachem.comyoutube.com This process would break the molecule into three fragments, yielding acetone (B3395972) from both terminal ends of the original diene and 2,5-hexanedione (B30556) from the central four-carbon unit.
Carboxylic Acids: If the ozonolysis reaction is followed by an oxidative workup, typically using hydrogen peroxide (H₂O₂), the intermediate aldehydes are oxidized to carboxylic acids. thieme-connect.de However, since the oxidative cleavage of 2,6-dimethyl-2,6-octadiene under these conditions would primarily yield ketones (acetone and 2,5-hexanedione), which are generally resistant to further oxidation, the formation of carboxylic acids would not be the primary outcome. libretexts.org Stronger oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can also cleave the double bonds and potentially oxidize the resulting fragments to carboxylic acids. libretexts.orgyoutube.com
| Reaction | Reagents | Major Products |
|---|---|---|
| Selective Epoxidation | Peroxy acid (e.g., m-CPBA) or catalytic H₂O₂ | 6,7-epoxy-2,6-dimethyl-2-octene |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or DMS | Acetone, 2,5-hexanedione |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Acetone, 2,5-hexanedione |
Reduction Reactions of Unsaturated Linkages and Functional Groups
The carbon-carbon double bonds in 2,6-dimethyl-2,6-octadiene can be reduced to single bonds through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The complete hydrogenation of 2,6-dimethyl-2,6-octadiene would yield the corresponding saturated alkane, 2,6-dimethyloctane.
It is also possible to achieve partial reduction to yield a monoene, 2,6-dimethyl-2-octene (B1618814) or 2,6-dimethyl-6-octene, by controlling the reaction conditions, such as using a less active catalyst or limiting the amount of hydrogen gas. Another method involves the use of dissolving metal reductions, such as sodium in liquid ammonia, which can selectively reduce one of the double bonds. evitachem.com
Nucleophilic Substitution Reactions
The parent compound, 2,6-dimethyl-2,6-octadiene, is an alkene and does not have a suitable leaving group, making it unreactive towards nucleophilic substitution reactions. youtube.com Such reactions require a substrate with an electrophilic carbon atom attached to a good leaving group.
Cyclization Reactions
Cyclization reactions of 2,6-dimethyl-2,6-octadiene and structurally similar acyclic monoterpenes are important transformations that lead to the formation of cyclic compounds, often with significant industrial applications in flavors, fragrances, and pharmaceuticals. These reactions can be promoted by heat, acid catalysts, or through concerted pericyclic processes like the Diels-Alder reaction.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. nih.gov It involves the [4+2] cycloaddition of a conjugated diene with a dienophile. nih.gov While 2,6-dimethyl-2,6-octadiene itself is not a conjugated diene, its structural isomer, (E)-2,6-dimethyl-1,3,7-octatriene, can act as a diene. Furthermore, understanding the Diels-Alder reactivity of similar acyclic monoterpenes like myrcene (B1677589), which possesses a conjugated diene moiety, provides insight into potential transformations of 2,6-dimethyl-2,6-octadiene derivatives.
Myrcene, an acyclic monoterpene with a conjugated diene system, readily undergoes Diels-Alder reactions with various dienophiles. nih.govresearchgate.net For instance, the reaction of myrcene with acrylic acid has been studied in detail, yielding a cyclohexene (B86901) derivative. nih.govresearchgate.net This reaction can be performed under thermal conditions and has been scaled up using continuous-flow reactors. nih.govresearchgate.net
The following interactive data table summarizes the results of Diels-Alder reactions between myrcene and different dienophiles, which can be considered analogous to potential reactions of a conjugated isomer of 2,6-dimethyl-2,6-octadiene.
Acyclic monoterpenes, including isomers of 2,6-dimethyl-2,6-octadiene, can undergo intramolecular cyclization reactions, typically under acidic or thermal conditions, to form various monocyclic and bicyclic compounds. These reactions often proceed through carbocationic intermediates. For example, the acid-catalyzed cyclization of acyclic monoterpenes can lead to the formation of important compounds like limonene (B3431351) and terpinolene.
The thermal cyclization of (Z)-β-ocimene, a structural isomer of 2,6-dimethyl-2,6-octadiene, is a well-studied example of an electrocyclic reaction. This pericyclic reaction involves the formation of a six-membered ring through a concerted reorganization of π-electrons. Specifically, the (3Z,6E)-3,7-dimethyl-1,3,6-octatriene isomer undergoes a thermal electrocyclic ring-closure to form a substituted cyclohexadiene. libretexts.orglibretexts.org Such reactions are highly stereospecific. libretexts.orglibretexts.org
Isomerization Processes
Isomerization is a key transformation for acyclic monoterpenes, including 2,6-dimethyl-2,6-octadiene, leading to a variety of structural isomers with different properties and applications. These processes can be catalyzed by acids, bases, or metals, or can occur thermally.
The isomerization of acyclic monoterpenes has been the subject of numerous catalytic studies. For instance, the isomerization of ocimene, a mixture of isomers of 3,7-dimethyl-1,3,6-octatriene, can be catalyzed by various solid acid catalysts. acs.org The product distribution is highly dependent on the catalyst and reaction conditions.
The thermal isomerization of α-pinene, a bicyclic monoterpene, can lead to the formation of acyclic monoterpenes like ocimene and alloocimene, as well as monocyclic isomers like limonene. acs.org This indicates the reversibility of these isomerization and cyclization reactions. Theoretical studies on the thermal isomerization of cis-β-ocimene to alloocimene suggest a concerted mechanism involving a six-membered cyclic transition state. nih.govresearchgate.net
The following interactive data table provides examples of catalytic isomerization of acyclic and monocyclic monoterpenes, illustrating the types of transformations that 2,6-dimethyl-2,6-octadiene could potentially undergo.
Research on Chemically Modified Derivatives and Analogues of 2,6 Dimethyl Octadienes
Octadiene Diols (e.g., 2,6-Dimethyl-3,7-octadiene-2,6-diol; 2,6-Dimethyl-2,6-octadiene-1,8-diol)
Octadiene diols are significant derivatives of the 2,6-dimethyl-octadiene scaffold, characterized by the presence of two hydroxyl groups. These compounds are found in nature and serve as versatile synthons for more complex molecules. For instance, 2,6-Dimethyl-3,7-octadiene-2,6-diol is a natural monoterpenoid identified in the fruits of Gardenia jasminoides Ellis.
The control of stereochemistry is a critical aspect of synthesizing octadiene diols, as the biological activity and chemical properties of stereoisomers can vary significantly. Researchers have developed methods to synthesize specific stereoisomers of these polyols with defined configurations.
A notable approach involves the enantioselective analysis of monoterpene polyols from natural sources like grapes, which necessitated the synthesis of reference compounds with defined stereochemistry. One such synthesis targeted (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol. The strategy to obtain compounds with a defined absolute configuration at the C6 position utilized the rearrangement of enantiopure 2,3-epoxy alcohols. This method allows for precise control over the stereochemical outcome, enabling the unequivocal identification of enantiomers in natural extracts through techniques like enantioselective multidimensional gas chromatography-mass spectrometry.
| Compound | Stereochemistry | Precursor/Method |
| 3,7-Dimethylocta-1,7-dien-3,6-diol | (3R,6S) | Rearrangement of enantiopure 2,3-epoxy alcohols |
| (E)-3,7-Dimethylocta-3,7-dien-1,6-diol | Enantiopure | Analogous method using geranyl acetate (B1210297) |
| (Z)-3,7-Dimethylocta-3,7-dien-1,6-diol | Enantiopure | Analogous method using neryl acetate |
This table summarizes key stereoselective synthesis approaches for different octadiene diols.
Polyol systems, including octadiene diols, present a significant challenge in synthetic chemistry: the selective functionalization of one hydroxyl group over another due to their similar reactivity. scispace.comnih.gov Achieving regioselectivity is crucial for building molecular complexity in a controlled manner. Modern synthetic strategies often employ organocatalysis to achieve this differentiation under mild conditions, avoiding the need for complex protecting group manipulations. scispace.comnih.gov
The selective transformation of diols is governed by several factors:
Steric Hindrance: A catalyst or reagent may preferentially react with the less sterically hindered hydroxyl group.
Electronic Effects: The electronic environment around each hydroxyl group can influence its nucleophilicity.
Noncovalent Interactions: Hydrogen bonding or other noncovalent interactions between the substrate, catalyst, and reagent can orient the molecule for a selective reaction. scispace.com
By carefully selecting the catalyst and reaction conditions, chemists can direct acylation, silylation, or other modifications to a specific hydroxyl group within the octadiene diol structure, providing a foundation for advancing sustainable and selective derivatization methods. scispace.com
Monoterpenediols can undergo acid-catalyzed transformations, most notably intramolecular cyclization, to yield cyclic ethers known as monoterpenoid oxides. This reaction is particularly well-documented for the related monoterpenoid alcohol, linalool (B1675412), which cyclizes to form furanoid and pyranoid linalool oxides. nih.govmdpi.com The mechanism provides a model for the transformation of octadiene diols.
The general mechanism for the acid-catalyzed cyclization of a diol involves several key steps:
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). youtube.com
Nucleophilic Attack: The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. youtube.com
Cyclization and Deprotonation: This attack displaces a water molecule, forming a cyclic oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic ether product. youtube.com
In the context of unsaturated monoterpenoids, the transformation often proceeds via an epoxide intermediate. For instance, the acid-catalyzed cyclization of linalool typically follows the regioselective epoxidation of the trisubstituted double bond. The subsequent acid-catalyzed intramolecular cyclization of the epoxy-alcohol leads to a mixture of five-membered (furanoid) and six-membered (pyranoid) ring oxides. mdpi.com The ratio of these products can be influenced by the reaction conditions and the specific acid catalyst used. mdpi.com For example, treating linalool with peracetic acid followed by a catalytic amount of p-toluenesulfonic acid (PTSA) yields a mixture rich in furanoid linalool oxides. mdpi.com
Octadiene Amides and Their Epoxy Analogues
Amide derivatives of 2,6-dimethyl-octadienes represent another important class of functionalized compounds. These structures, along with their epoxidized analogues, have been synthesized and investigated for their biological activities.
A straightforward synthetic pathway has been developed to create a diverse library of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives. mdpi.com The synthesis begins with the commercially available alcohols geraniol (B1671447) (E-isomer) and nerol (B1678202) (Z-isomer).
The key steps are:
Two-Step Oxidation: The starting alcohol (geraniol or nerol) is selectively oxidized in a two-step process to form the corresponding (Z/E)-3,7-dimethyl-2,6-octadienoic acid. mdpi.com
Amide Formation: The resulting carboxylic acid is then coupled with a variety of aromatic and aliphatic amines to produce a range of octadienamide derivatives. mdpi.com
Epoxidation: The synthesized dienamides can be further modified. Oxidation with an agent like peroxyacetic acid results in the selective epoxidation of the 6,7-double bond to afford the corresponding 6,7-epoxy analogues. mdpi.com
This modular approach allows for significant structural diversity, enabling the exploration of how different amine substituents impact the properties of the final compounds. mdpi.com
| Starting Material | Intermediate | Final Product Class |
| Geraniol / Nerol | (Z/E)-3,7-Dimethyl-2,6-octadienoic acid | (Z/E)-3,7-Dimethyl-2,6-octadienamides |
| (Z/E)-3,7-Dimethyl-2,6-octadienamides | - | (Z/E)-3,7-Dimethyl-6,7-epoxy-2-octadienamides |
This table outlines the general synthetic pathway to octadiene amides and their epoxy analogues.
Other Functionalized Octadiene Structures (e.g., alcohols, aldehydes)
Beyond diols and amides, research has explored other functionalized derivatives of the 2,6-dimethyl-octadiene skeleton, including monofunctionalized alcohols, aldehydes, and carboxylic acids. These compounds are valuable as synthetic intermediates and are also found as natural products.
For example, an efficient, microwave-assisted synthesis has been developed for (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid and its precursors. researchgate.net The synthesis involved the allylic oxidation of a suitable olefin substrate using selenium dioxide. This reaction yielded both the target diol, (±)-(E)-2,6-dimethylocta-2,7-diene-1,6-diol, and the intermediate aldehyde, (±)-(E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal. researchgate.net The aldehyde can then be further oxidized to the carboxylic acid.
Other important functionalized structures include hydroxylated derivatives of geraniol and nerol, such as 9-hydroxygeraniol. These naturally occurring monoterpenoids serve as building blocks and demonstrate the diverse functionalization patterns found in this class of compounds.
Advanced Analytical and Computational Investigations
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in the structural elucidation of 2,6-Octadiene, 2,6-dimethyl-. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming its molecular structure and monitoring its transformations during chemical reactions.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 2,6-Octadiene, 2,6-dimethyl-, the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum for this compound is available through databases such as the NIST WebBook. chromatographyonline.com This technique is critical for identifying the compound in complex mixtures, such as essential oils.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. It is particularly useful for distinguishing between stereoisomers, such as the (E) and (Z) isomers of 2,6-Octadiene, 2,6-dimethyl-. While specific spectral data for this exact compound is cataloged, predictive tools and data for similar structures, like 2,6-dimethyloctane, are available and demonstrate the utility of NMR in assigning specific proton and carbon signals to their positions within the molecule. chemicalbook.comthegoodscentscompany.comthegoodscentscompany.com
| Technique | Observed Data / Application | Significance |
|---|---|---|
| GC-MS (Electron Ionization) | Provides a distinct mass spectrum with characteristic fragmentation patterns. chromatographyonline.com | Confirms molecular weight and provides structural information for unambiguous identification. |
| NMR Spectroscopy ('H, 'C) | Used to determine the precise connectivity of atoms and the stereochemistry of the double bonds (E/Z isomers). | Essential for structural elucidation and distinguishing between closely related isomers. |
Chromatographic Analysis and Separation Techniques
Chromatographic methods are essential for the isolation and quantification of 2,6-Octadiene, 2,6-dimethyl- from various matrices. Gas Chromatography (GC) is the preferred method for analyzing volatile terpenes due to their thermal stability and boiling points. scioninstruments.com
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separating and identifying components in a mixture. mdpi.com The compound is separated from other components on a capillary column based on its volatility and interaction with the stationary phase. The retention time, combined with the mass spectrum, allows for high-confidence identification. chromatographyonline.com For complex samples containing many isomers, two-dimensional gas chromatography (GC×GC) can provide enhanced separation and more robust profiling. chromatographyonline.com
Gas Chromatography-Olfactometry (GC/O) is a specialized technique that adds a sensory dimension to the analysis. As the separated compounds elute from the GC column, they are split between a detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained analyst can describe the odor. Although specific GC/O studies for 2,6-Octadiene, 2,6-dimethyl- are not detailed in the provided search results, this technique is widely applied to terpenes and terpenoids to identify key aroma compounds in complex mixtures like food and fragrances. researchgate.net
| Parameter | Value | Method/Conditions |
|---|---|---|
| Kovats Retention Index | 978.4 to 1004 | Semi-standard non-polar column. |
Theoretical Studies and Computational Chemistry Applications
Computational chemistry provides valuable insights into the properties and reactivity of 2,6-Octadiene, 2,6-dimethyl-, complementing experimental findings. These theoretical approaches can model molecular behavior at an atomic level.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the mechanisms of chemical reactions. For a compound like 2,6-Octadiene, 2,6-dimethyl-, these calculations can map out the entire energy profile of a reaction, including the structures of reactants, transition states, and products. This allows researchers to understand reaction pathways, calculate activation energies, and predict reaction kinetics and selectivity without conducting the physical experiment. Such studies are crucial for understanding isomerization, cyclization, or oxidation reactions involving this terpene.
The flexibility of the octadiene chain allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis, aided by computational modeling, seeks to identify the most stable (lowest energy) conformations. This is critical because the molecule's shape influences its physical properties and how it interacts with other molecules. For 2,6-Octadiene, 2,6-dimethyl-, a key aspect is the stereochemistry at the two double bonds, leading to distinct (2E,6E), (2Z,6Z), (2E,6Z), and (2Z,6E) isomers. chemsynthesis.com Computational methods can predict the relative stabilities of these isomers and the energy barriers for converting between different conformations, which is essential for understanding their behavior and for stereoselective synthesis.
Computational models are vital for the design and optimization of chemical processes. Methodologies such as Response Surface Methodology (RSM) are statistical techniques used to model and optimize processes where the response of interest is influenced by several variables. mdpi.comut.ac.irut.ac.ir
In the context of reactions involving terpenes similar to 2,6-Octadiene, 2,6-dimethyl-, such as the isomerization of geraniol (B1671447), RSM can be used to optimize conditions like temperature, catalyst concentration, and reaction time to maximize the yield of a desired product. mdpi.combibliotekanauki.pl The process involves designing a set of experiments, fitting the results to a mathematical model (often a second-order polynomial), and then using statistical analysis (like ANOVA) to validate the model. mdpi.comut.ac.ir The resulting model can be visualized as 3D surface plots, which help in identifying the optimal operating conditions for the process. mdpi.comut.ac.ir
| Run | Variable 1: Temperature (°C) | Variable 2: Time (h) | Variable 3: Catalyst Conc. (wt%) | Response (e.g., Yield %) |
|---|---|---|---|---|
| 1 | Low (-1) | Low (-1) | Low (-1) | Data to be collected |
| 2 | High (+1) | Low (-1) | Low (-1) | Data to be collected |
| 3 | Center (0) | Center (0) | Center (0) | Data to be collected |
| ... | ... | ... | ... | ... |
Environmental Fate and Degradation Mechanisms of 2,6 Dimethyl Octadienes
Biodegradation Pathways in Environmental Compartments
While specific studies on the biodegradation of 2,6-dimethyl-2,6-octadiene are limited, the metabolic pathways for structurally similar acyclic monoterpenes, such as geraniol (B1671447) and linalool (B1675412), have been investigated in various microorganisms, providing a basis for understanding its likely fate. frontiersin.org Microorganisms, particularly bacteria and fungi found in soil and aquatic environments, are known to utilize monoterpenes as a source of carbon and energy. nih.gov
The aerobic biodegradation of acyclic monoterpenes typically begins with the oxidation of a terminal methyl group or an alcohol functional group, if present. For instance, the degradation of geraniol in Pseudomonas species involves its oxidation to geranial and then to geranic acid. ethz.chresearchgate.net This is followed by the activation to geranyl-CoA, which then enters the beta-oxidation pathway for further metabolism. ethz.ch Given the structural similarities, it is plausible that the biodegradation of 2,6-dimethyl-2,6-octadiene would initiate with an oxidation step at one of the methyl groups or hydration of one of the double bonds, catalyzed by microbial monooxygenases or hydratases.
Under anaerobic conditions, the degradation of monoterpenes is also possible. For example, the denitrifying bacterium Castellaniella defragrans can metabolize geraniol. nih.gov The anaerobic degradation of linalool by a denitrifying bacterium has also been shown to involve its isomerization to geraniol, which is then further metabolized. oup.com This suggests that in anoxic environments, such as sediments and certain subsurface soils, 2,6-dimethyl-2,6-octadiene could undergo analogous biotransformations.
Environmental Persistence and Transformation Kinetics
The environmental persistence of 2,6-dimethyl-2,6-octadiene is expected to be low due to its susceptibility to both biodegradation and photochemical degradation.
In the atmosphere, the lifetime of acyclic monoterpenes is typically on the order of hours. tandfonline.comjournals.co.zabris.ac.uk Based on the reaction rate constants of similar compounds with OH radicals and ozone, the atmospheric half-life of 2,6-dimethyl-2,6-octadiene can be estimated to be very short, likely in the range of a few hours. For example, the atmospheric half-lives for myrcene (B1677589) with respect to reaction with OH radicals and ozone are estimated to be 1.8 hours and 34 minutes, respectively. nih.gov
The following table provides estimated atmospheric lifetimes and reaction rate constants for acyclic monoterpenes structurally related to 2,6-dimethyl-2,6-octadiene.
| Compound | Reaction with | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life |
|---|---|---|---|
| Myrcene | OH radicals | 2.1 x 10⁻¹⁰ | 1.8 hours |
| Myrcene | Ozone | 4.8 x 10⁻¹⁶ | 34 minutes |
| Acyclic Halogenated Monoterpenes | OH radicals | - | 1.5 - 10 hours |
In soil and water, the persistence will be largely determined by the rate of biodegradation. Given that similar acyclic monoterpenes are readily biodegradable, it is expected that 2,6-dimethyl-2,6-octadiene will have a relatively short half-life in these environments, on the order of days to weeks, depending on environmental conditions such as microbial population density, temperature, and nutrient availability.
The following table summarizes the expected environmental persistence of 2,6-dimethyl-2,6-octadiene in different environmental compartments.
| Environmental Compartment | Primary Degradation Mechanism | Estimated Persistence |
|---|---|---|
| Atmosphere | Photochemical Degradation (OH, O₃) | Low (hours) |
| Soil (Aerobic) | Biodegradation | Low (days to weeks) |
| Water (Aerobic) | Biodegradation | Low (days to weeks) |
| Sediment (Anaerobic) | Biodegradation | Low to Moderate |
Molecular Interactions and Biosynthetic Roles in Complex Systems
Molecular Interaction Pathways with Biological Components
The interaction of 2,6-dimethyl-2,6-octadiene, as with other similar lipophilic monoterpenes, with biological systems is primarily governed by metabolic biotransformation processes. mhmedical.comnih.gov These pathways are catalyzed by a host of enzymes designed to convert foreign compounds (xenobiotics) into more water-soluble, excretable metabolites. mhmedical.com While specific studies on 2,6-dimethyl-2,6-octadiene are limited, the established principles of xenobiotic metabolism provide a framework for its likely interactions.
The biotransformation of such compounds typically occurs in two phases:
Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the terpene backbone. The primary enzymes involved are from the Cytochrome P450 (CYP) superfamily, which catalyze oxidative reactions. nih.govresearchgate.net For 2,6-dimethyl-2,6-octadiene, this would likely involve hydroxylation at allylic positions or epoxidation of the double bonds.
Phase II Reactions: In this phase, the modified compound is conjugated with endogenous hydrophilic molecules, such as glucuronic acid, sulfate, or glutathione. nih.gov This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the metabolite, facilitating its elimination from the organism. mhmedical.com
These enzymatic interactions are crucial for determining the compound's residence time and biological activity within an organism. The specific isoforms of CYP enzymes involved can vary between species and individuals, leading to different metabolic profiles.
Table 1: Key Enzyme Families in the Biotransformation of Monoterpenes
| Phase | Enzyme Family | Typical Reaction |
|---|---|---|
| Phase I | Cytochrome P450 (CYP) | Oxidation (Hydroxylation, Epoxidation) |
| Phase I | Alcohol Dehydrogenase (ADH) | Oxidation of alcohol groups |
| Phase I | Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehyde groups |
| Phase II | UDP-Glucuronosyltransferase (UGT) | Glucuronidation |
| Phase II | Sulfotransferase (SULT) | Sulfation |
Roles as Biosynthetic Intermediates and Precursors in Organismal Metabolism
2,6-dimethyl-2,6-octadiene is a naturally occurring acyclic monoterpene found in various plants, including ginger and rose, where it contributes to the characteristic aroma profile. semanticscholar.org Monoterpenes are synthesized in plants via two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. academicjournals.org
These pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). academicjournals.org The head-to-tail condensation of IPP and DMAPP is catalyzed by geranyl diphosphate (GPP) synthase to form GPP, the direct precursor to all C10-monoterpenes. nih.govresearchgate.net Acyclic monoterpenes like 2,6-dimethyl-2,6-octadiene are subsequently formed from GPP through the action of specific monoterpene synthases (TPSs), which catalyze the removal of the diphosphate group and subsequent rearrangements. nih.govresearchgate.net
Research on related compounds highlights their role as aroma precursors. For instance, (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol, a major constituent in the flavor of Badea (Passiflora quadrangularis) fruit, serves as a precursor that transforms under acidic conditions into various aromatic compounds. researchgate.net This suggests that 2,6-dimethyl-2,6-octadiene and its derivatives can act as important intermediates in the generation of complex flavor and aroma profiles in fruits and flowers during ripening or processing. researchgate.net
Table 2: Biosynthetic Pathway of Acyclic Monoterpenes
| Step | Precursor(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Pyruvate, Glyceraldehyde-3-phosphate | MEP Pathway Enzymes | IPP, DMAPP |
| 2 | Acetyl-CoA | MVA Pathway Enzymes | IPP, DMAPP |
| 3 | IPP, DMAPP | GPP Synthase | Geranyl Diphosphate (GPP) |
Chemoenzymatic Synthetic Approaches and Biocatalytic Transformations
The demand for specific terpene isomers for the flavor, fragrance, and pharmaceutical industries has driven the development of chemoenzymatic synthesis and biocatalytic transformations. These methods combine the versatility of chemical synthesis with the high selectivity and efficiency of enzymes. researchgate.netnih.gov
Chemoenzymatic Synthesis: This approach often involves the chemical synthesis of unnatural precursor analogues, which are then used as substrates for enzymes to create novel compounds. cardiff.ac.ukresearchgate.net A modular strategy allows for the creation of a wide range of terpenes. researchgate.netresearchgate.net The synthesis of a compound like 2,6-dimethyl-2,6-octadiene could be achieved by:
Synthesizing analogues of IPP and DMAPP chemically.
Using prenyltransferase enzymes to couple these precursors into a modified GPP.
Employing a specific terpene synthase to convert the modified GPP into the desired acyclic monoterpene product. nih.gov
This strategy offers a scalable and efficient route that avoids complex and often low-yielding purely chemical syntheses. cardiff.ac.uk
Biocatalytic Transformations: This field uses isolated enzymes or whole-cell systems to perform specific modifications on a target molecule. While specific biocatalytic transformations of 2,6-dimethyl-2,6-octadiene are not widely reported, enzymes are routinely used to perform stereoselective reactions on similar terpene structures. For example, ketoreductases (KREDs) are used for the asymmetric reduction of ketones to chiral alcohols, and lipases can be employed for selective esterification or hydrolysis. mdpi.com Such enzymatic transformations could be applied to derivatives of 2,6-dimethyl-2,6-octadiene to produce high-value chiral compounds.
Emerging Research Avenues and Methodological Advancements
Development of Novel Catalytic Systems for Selective Functionalization
The selective functionalization of dienes like 2,6-Octadiene, 2,6-dimethyl- presents a formidable challenge due to the presence of multiple reactive sites. Researchers are actively developing novel catalytic systems to control the chemo-, regio-, and stereoselectivity of these transformations.
One promising area is the use of transition metal catalysts for selective olefin metathesis. Ruthenium-based catalysts, for instance, have shown remarkable efficacy in Z-selective olefin metathesis, a powerful tool for constructing new carbon-carbon bonds with high stereocontrol. nih.gov While not yet specifically demonstrated on 2,6-Octadiene, 2,6-dimethyl-, these catalyst systems offer the potential for selective cross-metathesis reactions at one of the double bonds, leading to the synthesis of more complex molecules.
Another significant advancement is in the field of hydroformylation, which introduces a formyl group and a hydrogen atom across a double bond. Rhodium complexes are highly effective catalysts for the hydroformylation of alkenes. rsc.orgresearchgate.net The development of rhodium catalysts with tailored ligand spheres allows for high selectivity towards either linear or branched aldehydes, a crucial aspect when considering the unsymmetrical nature of the double bonds in 2,6-Octadiene, 2,6-dimethyl-. Recent research has also explored the use of carbon dioxide as a C1 source in rhodium-catalyzed hydroformylation, offering a greener alternative to traditional methods that rely on carbon monoxide. nih.govdicp.ac.cn
Furthermore, selective epoxidation of dienes continues to be a key area of research. Molybdenum(VI) complexes supported on polymers have been investigated for the epoxidation of similar dienes like 1,7-octadiene (B165261), demonstrating the potential for developing heterogeneous catalysts that are easily separable and recyclable. rsc.org Such systems could be adapted for the selective epoxidation of one of the double bonds in 2,6-Octadiene, 2,6-dimethyl-, yielding valuable epoxy intermediates.
Table 1: Overview of Novel Catalytic Systems for Alkene Functionalization
| Catalytic System | Reaction Type | Potential Application for 2,6-Octadiene, 2,6-dimethyl- | Key Advantages |
| Ruthenium-based catalysts | Olefin Metathesis | Selective cross-metathesis at one double bond | High Z-selectivity, functional group tolerance nih.gov |
| Rhodium complexes | Hydroformylation | Selective formation of aldehydes at either double bond | High activity and selectivity, potential for using CO2 as a C1 source rsc.orgnih.gov |
| Polymer-supported Mo(VI) complexes | Epoxidation | Selective epoxidation of one double bond | Heterogeneous, recyclable catalyst rsc.org |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding reaction mechanisms and kinetics is paramount for optimizing synthetic processes. Advanced in situ spectroscopic techniques provide real-time insights into reacting systems, enabling researchers to monitor the formation of intermediates and products without altering the reaction conditions.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying dynamic processes and molecular rearrangements in solution. mdpi.com For reactions involving 2,6-Octadiene, 2,6-dimethyl-, such as isomerization or catalytic cycles, VT-NMR can provide crucial information on the energy barriers and the structures of transient species. This technique allows for the direct observation of how temperature influences the equilibrium between different isomers or the rate of catalytic turnover.
Surface-Enhanced Raman Spectroscopy (SERS) is another advanced technique that offers high sensitivity for monitoring reactions occurring at or near a metal surface. sigmaaldrich.com This is particularly relevant for heterogeneous catalysis, where the reaction takes place on the surface of a solid catalyst. In the context of the functionalization of 2,6-Octadiene, 2,6-dimethyl- using supported metal catalysts, SERS could be employed to observe the adsorption of the diene onto the catalyst surface and the subsequent formation of intermediates and products in real-time.
These in situ techniques provide a deeper understanding of reaction pathways, which is essential for the rational design of more efficient and selective catalysts and for the optimization of reaction conditions.
Table 2: Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Information Obtained | Relevance to 2,6-Octadiene, 2,6-dimethyl- Chemistry |
| Variable-Temperature NMR (VT-NMR) | Reaction kinetics, thermodynamics, structure of intermediates | Monitoring isomerization, understanding catalytic cycles mdpi.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time monitoring of surface reactions | Studying heterogeneous catalytic functionalization sigmaaldrich.com |
Integration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. nih.gov Research related to 2,6-Octadiene, 2,6-dimethyl- is also embracing these principles through various strategies.
A key principle of green chemistry is maximizing atom economy , which aims to incorporate the maximum number of atoms from the reactants into the final product. nih.gov Catalytic reactions, such as the hydroformylation and metathesis reactions discussed earlier, are inherently more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and is regenerated.
The use of environmentally benign solvents is another cornerstone of green chemistry. Supercritical carbon dioxide (scCO2) has emerged as a promising alternative to volatile organic compounds (VOCs) in various chemical processes. researchgate.netresearchgate.net The synthesis of polymers derived from related dimethylphenols has been successfully demonstrated in scCO2, suggesting the feasibility of using this green solvent for reactions involving 2,6-Octadiene, 2,6-dimethyl-. researchgate.net
Biocatalysis offers a powerful approach to green synthesis, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. While specific examples for 2,6-Octadiene, 2,6-dimethyl- are still emerging, the enzymatic epoxidation of similar dienes like 1,7-octadiene by microorganisms such as Pseudomonas oleovorans highlights the potential of biocatalytic routes for the synthesis of valuable derivatives. nih.gov
Furthermore, the use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. A study on the synthesis of a derivative of 2,6-dimethyl-2,7-octadienoic acid utilized microwave energy to achieve an efficient and environmentally friendly transformation. researchgate.net
By integrating these green chemistry principles, researchers are paving the way for more sustainable and efficient methods for the synthesis and functionalization of 2,6-Octadiene, 2,6-dimethyl- and other important chemical building blocks.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Context of 2,6-Octadiene, 2,6-dimethyl- | Example/Potential Example |
| Atom Economy | Use of catalytic reactions to minimize waste. nih.gov | Rhodium-catalyzed hydroformylation. rsc.org |
| Safer Solvents | Replacement of volatile organic compounds. researchgate.net | Use of supercritical carbon dioxide (scCO2) as a reaction medium. researchgate.net |
| Biocatalysis | Enzymatic transformations for high selectivity and mild conditions. | Epoxidation of 1,7-octadiene using Pseudomonas oleovorans. nih.gov |
| Energy Efficiency | Use of alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis of a 2,6-dimethyl-2,7-octadienoic acid derivative. researchgate.net |
Q & A
Q. What are the common synthetic routes for 2,6-dimethyl-2,6-octadiene, and what factors influence yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, using 3-bromo-1-butene and 1-chloro-2-butene under palladium-catalyzed conditions achieves ~86% yield . Key parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄).
- Reaction temperature (optimized at 60–80°C).
- Solvent polarity (tetrahydrofuran preferred for stabilizing intermediates).
Steric hindrance from methyl groups may require prolonged reaction times for complete conversion.
Q. How is 2,6-dimethyl-2,6-octadiene identified in volatile mixtures (e.g., essential oils or fragrances)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is standard. Key steps:
Q. What physicochemical properties are critical for experimental handling?
- Methodological Answer : Key properties include:
- Boiling Point : 154–155°C (lit.), requiring distillation under inert atmosphere to prevent oxidation .
- Density : 0.760 g/mL at 20°C, necessitating precise volumetric measurements in kinetic studies .
- Refractive Index : n²⁰/D = 1.437, useful for purity assessment via refractometry .
Advanced Research Questions
Q. How does stereochemistry (E/Z isomerism) affect the reactivity of 2,6-dimethyl-2,6-octadiene?
- Methodological Answer : The (E)-isomer (trans-configuration) exhibits distinct reactivity due to reduced steric strain:
Q. What mechanisms explain its formation during thermal processing of plant materials?
- Methodological Answer : Generated via thermal decomposition of glycosides (e.g., monoterpene glycosides in tea leaves):
- Glycosidase Activation : Heating at 130°C/10 min hydrolyzes glycosides to aglycones, which degrade to 2,6-dimethyl-2,6-octadiene .
- Maillard Reaction Byproducts : Interaction with reducing sugars under heat may form transient intermediates .
Controlled heating (110–130°C) maximizes yield while minimizing polymerization .
Q. What challenges arise in quantifying 2,6-dimethyl-2,6-octadiene via GC-MS?
- Methodological Answer : Challenges include:
- Co-elution with Terpenes : Overlap with α-pinene or β-citronellol requires tandem MS (MS/MS) for resolution .
- Low Spectral Match Probability : Library matches may show <25% probability due to isomer complexity; use deuterated internal standards for quantification .
Q. How does its presence in essential oils contribute to antimicrobial activity?
- Methodological Answer : In Eucalyptus maculata oil (8.3% composition), synergism with β-citronellol (18.5%) enhances membrane disruption in Gram-negative bacteria.
- Bioassay Design : Test via microbroth dilution (MIC ≤ 0.5 mg/mL) with checkerboard assays to quantify synergy .
- Mechanistic Studies : Fluorescence microscopy confirms cytoplasmic leakage in E. coli treated with oil fractions .
Data Contradictions and Notes
- CAS Number Variability : Some sources (e.g., ) refer to dihydromyrcene (CAS 2436-90-0, 2,6-dimethyl-2,7-octadiene), a positional isomer, which may lead to misattribution of properties. Always verify substituent positions and stereodescriptors.
- Thermal Stability : Conflicting reports on decomposition thresholds (130°C vs. 150°C) suggest matrix-dependent behavior (e.g., plant vs. synthetic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
